2-Phenylacetamide
Overview
Description
2-Phenylacetamide, also known as benzeneacetamide, is an organic compound with the chemical formula C8H9NO. It is characterized by a phenyl group attached to an acetamide functional group. This compound appears as a white crystalline solid and is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing .
Mechanism of Action
Target of Action
Phenylacetamide, also known as N-phenylacetamide or acetanilide , is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It primarily targets enzymes of the urea cycle . These enzymes play a crucial role in the metabolism of nitrogen in the body, converting toxic ammonia into urea for excretion .
Mode of Action
It is known to interact with its targets, the enzymes of the urea cycle, and cause changes in their activity . This interaction may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) .
Biochemical Pathways
Phenylacetamide affects the urea cycle, a series of biochemical reactions in the liver that convert ammonia, a byproduct of protein metabolism, into urea . Urea is less toxic than ammonia and can be safely excreted in the urine . By interacting with the enzymes of the urea cycle, phenylacetamide can influence the rate at which ammonia is detoxified and removed from the body .
Pharmacokinetics
Phenylacetamide is metabolized in the body by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetamide . The hydrolysis of phenylacetamide involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol . The volume of distribution of phenylacetamide is 19.2 ± 3.3 L .
Result of Action
The primary result of phenylacetamide’s action is the reduction of ammonia levels in the body . This can be particularly beneficial in conditions such as hyperammonemia, where there is an excess of ammonia in the blood . By enhancing the activity of the urea cycle, phenylacetamide helps to increase the conversion of ammonia to urea, thereby reducing the toxic effects of excess ammonia .
Action Environment
The action, efficacy, and stability of phenylacetamide can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as drugs or dietary components, could potentially affect the metabolism of phenylacetamide and thereby alter its effects . Additionally, factors such as pH and temperature could potentially influence the stability and activity of phenylacetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylacetamide can be synthesized through various methods. One common method involves the reaction of benzyl cyanide with hydrochloric acid. The procedure includes dissolving benzyl cyanide in hydrochloric acid, followed by the addition of water to precipitate the product. The crude product is then purified by washing with sodium carbonate solution .
Industrial Production Methods: In industrial settings, this compound is produced by adding concentrated hydrochloric acid to phenylacetonitrile, stirring to dissolve, and reacting at 50°C for half an hour. The mixture is then cooled, and water is added to precipitate the crystals, which are filtered and washed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylacetamide undergoes various chemical reactions, including:
Hydrolysis: When treated with strong acids or bases, this compound can hydrolyze to form phenylacetic acid and ammonia.
Oxidation: It can be oxidized to form phenylacetic acid using oxidizing agents like potassium permanganate.
Substitution: The amide group can undergo substitution reactions with reagents like acetic anhydride to form N-acetyl derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Acetic anhydride and other acylating agents.
Major Products Formed:
Hydrolysis: Phenylacetic acid and ammonia.
Oxidation: Phenylacetic acid.
Substitution: N-acetyl derivatives
Scientific Research Applications
2-Phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its estrogen-like activities, making it a candidate for hormone replacement therapies and renal protection against fibrosis.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals .
Comparison with Similar Compounds
2-Phenylacetamide belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids. Similar compounds include:
Acetanilide: Known for its analgesic and antipyretic properties but often causes methemoglobinemia.
Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis.
Benzamide: Utilized in the production of dyes, pesticides, and pharmaceuticals.
Uniqueness: this compound is unique due to its dual mechanism of action involving estrogen receptor modulation and MAPK pathway inhibition, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDFXRDZJMBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059282 | |
Record name | Benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | alpha-Phenylacetamide | |
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Record name | 2-Phenylacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.000344 [mmHg] | |
Record name | alpha-Phenylacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
103-81-1 | |
Record name | Benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Phenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYLACETAMIDE | |
Source | DTP/NCI | |
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Record name | Benzeneacetamide | |
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Record name | Benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.861 | |
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Record name | BENZENEACETAMIDE | |
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Record name | 2-Phenylacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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